Spectinomicina dihidrocloruro pentahidratada

Descripción general

Descripción

Synthesis Analysis

The biosynthesis of spectinomycin involves complex biochemical pathways, one of which includes the formation of a dioxane bridge, a key structural feature of this compound. This process is catalyzed by the enzyme SpeY, which mediates the dehydrogenation of (2'R,3'S)-tetrahydrospectinomycin to yield (3'S)-dihydrospectinomycin, a critical biosynthetic intermediate. This reaction is radical-mediated, showcasing the intricate mechanisms underlying spectinomycin's biosynthesis (Zhang et al., 2022).

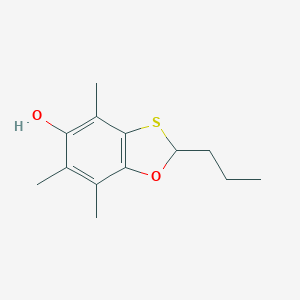

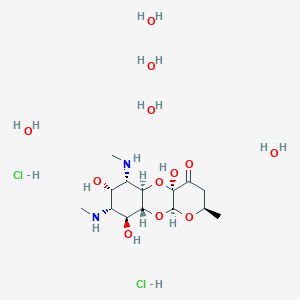

Molecular Structure Analysis

The molecular structure of spectinomycin dihydrochloride pentahydrate has been elucidated through X-ray diffraction studies. It crystallizes in the orthorhombic crystal system, with the molecule existing as a ketone hydrate. The crystal structure reveals that hydrogen bonds formed along the b-axis are stronger than those along the c and a axes, influencing the crystal growth direction and morphology (Ying, 2003).

Chemical Reactions and Properties

Spectinomycin interacts with bacterial ribosomes, inhibiting protein synthesis. It specifically targets the 30S ribosomal subunit, blocking the translocation step of translation. This action disrupts bacterial protein synthesis, leading to the bacteriostatic effect of spectinomycin. The chemical mechanism of this interaction has been further clarified by studies on spectinomycin resistance, revealing how specific enzymes modify spectinomycin to confer bacterial resistance (Kanchugal P & Selmer, 2020).

Aplicaciones Científicas De Investigación

Tratamiento de la Gonorrea

Spectinomicina dihidrocloruro pentahidratada: se utiliza clínicamente para el tratamiento de la gonorrea, particularmente en casos de cepas resistentes a la penicilina. Ha sido efectiva contra la uretritis gonorreica aguda y la cervicitis . La mayor solubilidad del compuesto lo hace adecuado para inyecciones, ofreciendo una ventaja práctica en entornos clínicos .

Sistemas de Transformación de Plantas

Este compuesto sirve como un marcador de selección en sistemas de transformación relacionados con plantas. Se utiliza para identificar células vegetales que contienen el gen marcador Spcr, que confiere resistencia a la spectinomicina. Esta aplicación es vital para la ingeniería genética y la investigación biotecnológica que involucra plantas .

Monitoreo del Destino Celular Durante el Desarrollo de las Hojas

Los investigadores usan This compound para marcar capas celulares, lo que ayuda a monitorear el destino celular durante el desarrollo de las hojas. Esta aplicación es particularmente útil en biología del desarrollo y el estudio de la morfogénesis de las plantas .

Medicina Veterinaria

En medicina veterinaria, This compound se utiliza para estudiar infecciones del tracto respiratorio en el ganado causadas por bacterias como Pasteurella multocida y Mannheimia haemolytica. Esta investigación es crucial para desarrollar tratamientos y medidas preventivas para enfermedades del ganado .

Generación de Plantas Deficientes en Plastos

El compuesto también se utiliza para generar plantas deficientes en la ARN polimerasa codificada por el plasto en medios MS-agar. Esta aplicación es significativa en el estudio de los plastos y su papel en las células vegetales, así como en el campo de la genética y la genómica de las plantas .

Mecanismo De Acción

Target of Action

Spectinomycin dihydrochloride pentahydrate primarily targets the 30S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a significant role in the translation of mRNA into proteins .

Mode of Action

Spectinomycin acts by inhibiting protein synthesis in the bacterial cell . It binds to the 30S ribosomal subunit, specifically interfering with peptidyl tRNA translocation . This interruption in the protein synthesis process hinders the elongation of the peptide chain, leading to the termination of protein synthesis . As a result, it exhibits bactericidal action .

Biochemical Pathways

The primary biochemical pathway affected by Spectinomycin is the protein synthesis pathway . By binding to the 30S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to the premature termination of protein synthesis . The downstream effect of this disruption is the inhibition of bacterial growth and replication, as proteins are essential for these processes .

Pharmacokinetics

Spectinomycin is rapidly and almost completely absorbed after intramuscular injection . .

Result of Action

The molecular effect of Spectinomycin’s action is the disruption of protein synthesis . On a cellular level, this leads to the inability of the bacterial cell to produce essential proteins, ultimately resulting in bacterial cell death .

Action Environment

The action of Spectinomycin can be influenced by environmental factors such as temperature and solvent composition . For instance, the solubility of Spectinomycin dihydrochloride pentahydrate in various solvents increases with the rise in temperature and initial methanol composition of binary solvents . This can affect the bioavailability and, consequently, the efficacy of the drug . Furthermore, polar interactions between Spectinomycin and solvent molecules can play a crucial role in promoting the dissolution of Spectinomycin, thereby potentially influencing its action .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Spectinomycin has generally been used for the treatment of gonorrhea in males, and a study conducted shows that spectinomycin dihydrochloride pentahydrate provides effective treatment against gonorrhea as well . It has also been shown to have a wide variety of uses, including treating acute gonorrheal urethritis and cervictis, to mark cell layers to monitor cell fate during leaf development, as a selection marker in plant-related transformation .

Propiedades

IUPAC Name |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHJOVNPPSBWHK-UXXUFHFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H36Cl2N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1695-77-8 (Parent) | |

| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90944843 | |

| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22189-32-8 | |

| Record name | Spectinomycin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7,9-Trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--hydrogen chloride--water (1/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPECTINOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWT06H303Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Spectinomycin Dihydrochloride Pentahydrate is an aminoglycoside antibiotic that acts by inhibiting protein synthesis in bacteria. [, ] It binds to the 30S ribosomal subunit, interfering with the translation process and ultimately leading to bacterial cell death. [, ]

A: The molecular formula of Spectinomycin Dihydrochloride Pentahydrate is C14H28Cl2N2O8S•5(H2O). Its molecular weight is 495.4 g/mol. [, ]

A: Research has shown that the survival of Marek's disease vaccine virus, when mixed with Spectinomycin Dihydrochloride Pentahydrate, is significantly affected by the type of diluent used. [] Specifically, diluents with high osmolality (745 mOsm/kg or higher) can negatively impact the vaccine virus survival. [] This highlights the need for specifically formulated diluents that can accommodate the pH and osmolality changes caused by adding Spectinomycin Dihydrochloride Pentahydrate to maintain vaccine efficacy. []

A: X-ray diffraction studies have revealed that Spectinomycin Dihydrochloride Pentahydrate crystallizes in the orthorhombic crystal system, belonging to the P212121 space group. [] The molecule exists as a ketone hydrate and forms strong hydrogen bonds along the b-axis, explaining the rapid growth of stick-shaped crystals along this direction. []

A: Yes, a mathematical model based on population and mass balance has been developed for the dilution crystallization of Spectinomycin Dihydrochloride Pentahydrate. [, ] This model has been used to investigate different operating modes, including constant mass rate addition of diluent, constant mass fraction of diluent, and constant size-independent growth rate. [, ] This research aids in understanding the crystallization process and optimizing production parameters.

A: Spectinomycin Dihydrochloride Pentahydrate has been proven effective in treating uncomplicated gonorrhea in both males and females, especially in cases where penicillin resistance or allergy is a concern. [] This highlights its potential as an alternative treatment option for this specific bacterial infection.

A: Studies have been conducted to investigate the acute and subacute toxicity of Spectinomycin Dihydrochloride Pentahydrate. [, , , ] Further research has also explored the chronic toxicity of the compound. [, ] These studies are crucial for understanding the potential risks associated with Spectinomycin Dihydrochloride Pentahydrate use and establishing safe dosage guidelines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)

![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)

![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)